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Sorbate

Postharvest Pathology Citrus Disease Management GRAS Fungicides

Sorbate (CAS 72138-88-6), the conjugate base of sorbic acid, is a GRAS-designated fungistatic preservative. Generic substitution of sorbate salts is scientifically indefensible due to stark differences in solubility, oxidative stability, and pH-dependent antimicrobial potency. • Potassium sorbate: solubility of 58.20 g/100 mL at 20°C enables 50% stock solutions for beverages and sauces. • Calcium sorbate: high oxidative stability makes it the only suitable sorbate for active packaging materials. • Curative treatment with 2% potassium sorbate reduces Alternaria alternata disease severity by 80% in citrus packinghouses.

Molecular Formula C6H7O2-
Molecular Weight 111.12 g/mol
CAS No. 72138-88-6
Cat. No. B1223678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorbate
CAS72138-88-6
SynonymsAcid, Hexadienoic
Acid, Propenylacrylic
Acid, Sorbic
Hexadienoic Acid
Potassium Sorbate
Propenylacrylic Acid
Sodium Sorbate
Sorbate, Potassium
Sorbate, Sodium
Sorbic Acid
Molecular FormulaC6H7O2-
Molecular Weight111.12 g/mol
Structural Identifiers
SMILESCC=CC=CC(=O)[O-]
InChIInChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/p-1/b3-2+,5-4+
InChIKeyWSWCOQWTEOXDQX-MQQKCMAXSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sorbate Technical Profile: Food-Grade Preservative Anion


Sorbate (CAS 72138-88-6) refers to the anion of sorbic acid, (2E,4E)-hexa-2,4-dienoate, a GRAS (Generally Recognized as Safe) compound widely utilized as a fungistatic preservative in food, beverage, and pharmaceutical applications . It is the third most widely used class of antimicrobial preservatives globally, after parabens and benzoates . Its primary mechanism involves the inhibition of mold and yeast growth, with efficacy dependent on the concentration of undissociated acid, a function of its pKa (4.75) and the system pH (optimal below 6.5) .

GRAS-status preservative anion for food, beverage, and pharmaceutical systems
pH-dependent fungistatic mechanism driven by undissociated acid (pKa 4.75, reported effective below pH 6.5)
Reported third most utilized antimicrobial preservative class globally, after parabens and benzoates

Why Sorbate Cannot Be Substituted Without Quantitative Justification


The generic substitution of sorbate salts or alternatives is not scientifically defensible due to stark differences in key performance attributes such as water solubility, oxidative stability, and pH-dependent antimicrobial potency . For instance, while potassium sorbate enables highly concentrated aqueous stock solutions (58.20 g/100 mL at 20°C), the sodium analog is industrially impractical in solid form due to rapid oxidation, and sorbic acid itself is sparingly soluble (0.16 g/100 mL) . Furthermore, comparative antimicrobial studies demonstrate that the selection of a specific salt form or alternative preservative (e.g., sodium benzoate) yields statistically significant differences in minimum inhibitory concentrations (MICs) against specific spoilage organisms .

Recommended Selection
Alternative May Differ
Target Potassium sorbate — high aqueous solubility enables concentrated stock solutions Reported solubility 58.20 g/100 mL at 20°C
Substitute risk Sorbic acid — sparingly soluble; limits aqueous formulation utility Solubility may not support liquid-product workflows
Target Calcium sorbate — high oxidative stability in solid form Reported stable under atmospheric oxygen exposure
Substitute risk Sodium sorbate — rapid oxidative degradation in solid state May not suit solid-form or packaging applications
Target Potassium sorbate — reported broad-spectrum antimicrobial potency across tested organisms Effective at lower reported concentrations in comparative panels
Substitute risk Sodium benzoate — may require higher concentration for equivalent coverage MIC endpoints may differ across spoilage organisms

Quantitative Comparative Evidence for Sorbate Selection


Antifungal Efficacy vs. Sodium Benzoate in Citrus Pathogen

In a direct head-to-head study on citrus pathogen Alternaria alternata, potassium sorbate (a common salt of sorbate) demonstrated superior in vitro inhibition compared to sodium benzoate. The IC50 for potassium sorbate was quantified at 3 ppm, and at a concentration of 2,000 ppm, it suppressed fungal growth by 71% . In curative in vivo treatments on oranges, potassium sorbate at 2% (w/v) reduced disease severity by 80%, a performance comparable to the commercial fungicide imazalil (100% reduction) . Preventive treatment with 4% (w/v) potassium sorbate reduced symptoms by up to 100% .

Antifungal Efficacy vs Sodium Benzoate
Head-to-head
71% suppression vs 67% suppression at 2,000 ppm
Curative 2% (w/v): 80% disease severity reduction; reported comparable to imazalil context
Reported higher inhibition in citrus pathogen assay; supports GRAS alternative screening
In vitro, Alternaria alternata on modified PDA; in vivo curative and preventive orange models
Postharvest Pathology Citrus Disease Management GRAS Fungicides

Broad-Spectrum Antimicrobial Potency vs. Sodium Benzoate

A comparative study on the efficacy of two leading food preservatives revealed a significant difference in their minimum inhibitory concentrations against a panel of bacteria and fungi. Potassium sorbate was found to be effective against all tested microorganisms (including S. enterica, E. coli, K. pneumonia, S. aureus, B. subtilis, Penicillium sp., and Cladosporium sp.) at a concentration of 100 mg/L . In contrast, sodium benzoate required a concentration of 400 mg/L to inhibit the growth of B. cereus and Aspergillus sp. .

Broad-Spectrum Antimicrobial MIC
Head-to-head
100 mg/L vs 400 mg/L
4× lower effective concentration
Reported lower effective concentration for broad-spectrum inhibition in mixed-organism panel
Pour plate method; S. enterica, E. coli, K. pneumonia, S. aureus, B. subtilis, Penicillium sp., Cladosporium sp.
Food Microbiology Preservative Efficacy MIC

Shelf-Life Extension in Yogurt vs. Sodium Benzoate

A study evaluating the effect of preservatives on yogurt shelf life found that potassium sorbate was consistently more effective than sodium benzoate at all tested concentrations. At a usage level of 0.25%, potassium sorbate provided the optimum shelf life within a 28-day storage period at room temperature . The study concluded that potassium sorbate was more effective than sodium benzoate irrespective of the level used and is therefore recommended for yogurt producers .

Yogurt Shelf-Life Extension
Head-to-head
Potassium sorbate 0.25% vs Sodium benzoate 0.25%
Reported optimum shelf life at 28 days with potassium sorbate, irrespective of concentration level tested
Reported shelf-life extension in yogurt model; supports preservative selection review
Yogurt stored at 37°C for 28 days
Dairy Science Shelf-life Extension Yogurt

Aqueous Solubility Advantage Over Sorbic Acid

A critical physical property differentiating sorbate derivatives is water solubility. Potassium sorbate exhibits a solubility of 58.20 g/100 mL at 20°C, which is approximately 364 times greater than that of sorbic acid, which has a solubility of only 0.16 g/100 mL under the same conditions . This high solubility enables the preparation of concentrated stock solutions (e.g., 50% solutions), which is not feasible with sorbic acid . Sodium sorbate has better solubility than sorbic acid but is industrially impractical as a solid due to rapid oxidative degradation .

Aqueous Solubility vs Sorbic Acid
Reported
58.20 g/100 mL vs 0.16 g/100 mL
364× solubility difference
Reported aqueous solubility advantage supports concentrated stock preparation and liquid-product workflows
Standard conditions, 20°C, water; enables 50% stock solutions
Formulation Science Solubility Process Engineering

Oxidative Stability of Calcium Sorbate vs. Sodium Sorbate

The stability of sorbate salts in solid form varies dramatically, influencing their application suitability. Sodium sorbate in solid form is unstable and undergoes very rapid oxidation upon exposure to atmospheric oxygen, rendering it unsuitable for industrial production as a solid material . In contrast, calcium sorbate is characterized as being highly stable to oxidation . This unique stability profile makes calcium sorbate the preferred active substance for incorporation into fungistatic wrappers, a niche but important application where other sorbate salts would fail .

Oxidative Stability in Solid Form
Class-level
Calcium sorbate — stable
Sodium sorbate — rapid oxidation
Reported oxidative stability difference supports calcium sorbate selection for solid-state and packaging applications
Solid state, atmospheric oxygen exposure; class-level inference
Packaging Technology Stability Fungistatic Wrappers

Procurement-Guided Application Scenarios for Sorbate Salts


Citrus Postharvest Disease Control

Procurement of potassium sorbate is indicated for citrus packinghouses seeking a GRAS alternative to the synthetic fungicide imazalil for controlling Alternaria alternata. Curative treatment with 2% (w/v) potassium sorbate reduces disease severity by 80%, while preventive treatment with 4% (w/v) can reduce symptoms by up to 100%, offering comparable efficacy to the commercial standard .

High-Efficiency Aqueous Food & Beverage Preservation

For manufacturers of beverages, sauces, or any product requiring a concentrated liquid preservative stock, potassium sorbate is the scientifically justified choice. Its solubility of 58.20 g/100 mL at 20°C enables the preparation of 50% stock solutions, a feat impossible with sorbic acid (0.16 g/100 mL) . This high solubility streamlines production and ensures homogeneous distribution of the preservative .

Active Food Packaging: Fungistatic Wrappers

When designing active packaging materials, such as fungistatic wrappers for cheese or other susceptible foods, calcium sorbate is the only suitable sorbate salt. Its high stability to oxidation ensures the preservative remains active throughout the shelf life of the packaging, unlike sodium sorbate which rapidly degrades in solid form .

Broad-Spectrum Dairy and High-pH Food Preservation

For dairy applications like yogurt, or other food systems where a broad spectrum of spoilage organisms is a concern, potassium sorbate offers a more effective solution than sodium benzoate. It provides inhibition of all tested microorganisms at a concentration of 100 mg/L, compared to 400 mg/L required for sodium benzoate against certain strains , and has been shown to be superior for extending yogurt shelf life .

Application
Selection Property
Validation Focus
Citrus postharvest disease control
GRAS fungistatic activity against Alternaria alternata
In vitro inhibition and in vivo curative/preventive orange-model endpoints
Aqueous food and beverage preservation
High water solubility enabling concentrated stock preparation
Solubility verification and homogeneous distribution in target liquid matrix
Active food packaging
Oxidative stability in solid form
Stability under atmospheric oxygen throughout packaging shelf life
Dairy and compatible food preservation
Broad-spectrum antimicrobial potency at low concentration
MIC verification against target spoilage organisms in product matrix

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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